REACTION_CXSMILES
|
[Na].Cl[C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([N+:15]([O-:17])=[O:16])=[C:9]2[C:4]=1[C:5]([CH3:18])=[CH:6][CH:7]=[N:8]2.N1C=CC=CC=1.[CH3:25][OH:26]>>[CH3:25][O:26][C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([N+:15]([O-:17])=[O:16])=[C:9]2[C:4]=1[C:5]([CH3:18])=[CH:6][CH:7]=[N:8]2 |^1:0|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
50.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hr
|
Duration
|
48 h
|
Type
|
ADDITION
|
Details
|
treated with carbon
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
WASH
|
Details
|
The residue was washed with hot methanol
|
Type
|
CUSTOM
|
Details
|
15 g of 5,6-dimethoxy-4-methyl-8-nitroquinoline, separated
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to 200 ml
|
Type
|
TEMPERATURE
|
Details
|
cooled overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |